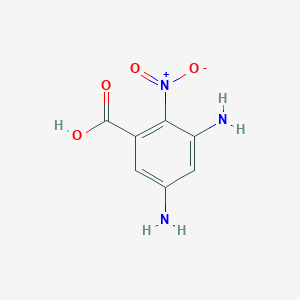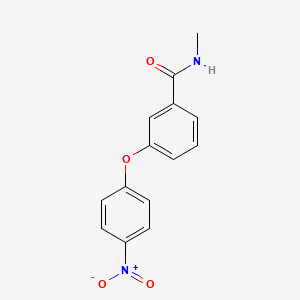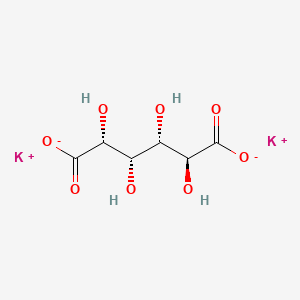
sodium;hydrogen sulfite;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;hydrogen sulfite;prop-2-enoic acid is a chemical compound with the systematic name 2-Propenoic acid, telomer with sodium hydrogen sulfite, sodium salt. It is commonly used in various industrial and commercial applications due to its unique chemical properties. The compound is known for its ability to act as a polymer and is often utilized in the production of detergents, cleaning agents, and other household products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydrogen sulfite;prop-2-enoic acid typically involves the telomerization of 2-Propenoic acid with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired telomer. The process involves the use of initiators and specific reaction temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The industrial process also involves purification steps to remove any impurities and achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
sodium;hydrogen sulfite;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
sodium;hydrogen sulfite;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a polymerization agent in the synthesis of various polymers.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of detergents, cleaning agents, and other household products.
Mécanisme D'action
The mechanism of action of sodium;hydrogen sulfite;prop-2-enoic acid involves its ability to form polymers. The compound interacts with various molecular targets, leading to the formation of long polymer chains. These polymers can then be used in various applications, such as in detergents and cleaning agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (11), sodium salt: Similar in structure but with a methyl group substitution.
Acrylic acid sodium hydrogen sulfite telomer sodium salt: Another similar compound with slight variations in the molecular structure.
Uniqueness
sodium;hydrogen sulfite;prop-2-enoic acid is unique due to its specific telomerization process and the resulting polymer properties. Its ability to form stable polymers makes it highly valuable in various industrial applications .
Propriétés
Numéro CAS |
66019-18-9 |
|---|---|
Formule moléculaire |
C3H5NaO5S |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
sodium;hydrogen sulfite;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.Na.H2O3S/c1-2-3(4)5;;1-4(2)3/h2H,1H2,(H,4,5);;(H2,1,2,3)/q;+1;/p-1 |
Clé InChI |
PXICJHCWSGDEQB-UHFFFAOYSA-M |
SMILES |
C=CC(=O)O.OS(=O)[O-].[Na+] |
SMILES canonique |
C=CC(=O)O.OS(=O)[O-].[Na+] |
| 68479-09-4 66019-18-9 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)






![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1630165.png)






